7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid
Description
Key Milestones in Scaffold Evolution
- Bicyclic to Tricyclic Transition : The incorporation of a third ring system, as seen in niraparib and talazoparib, improved π-π stacking interactions with PARP1’s helical domain, increasing binding affinity by 10- to 100-fold compared to early analogs.
- Fluorine Substitution : Introduction of fluorinated aryl groups, such as the 4-fluorophenyl moiety in the subject compound, enhanced membrane permeability and metabolic stability. This strategy originated from pharmacokinetic optimization studies of rucaparib derivatives.
- Heterocyclic Integration : Triazole rings, first explored in academic settings, provided dual advantages: (i) mimicking nicotinamide’s hydrogen-bonding capacity and (ii) enabling modular synthesis for structure-activity relationship (SAR) studies.
Table 1 : Evolutionary Timeline of PARP Inhibitor Scaffolds
| Generation | Scaffold Type | Example Compound | Key Structural Feature |
|---|---|---|---|
| 1st | Bicyclic | Olaparib | Phthalazin-1(2H)-one core |
| 2nd | Tricyclic | Talazoparib | Dihydroisoquinolinone extension |
| 3rd | Polyheterocyclic | Subject Compound | Fused triazatricyclic system |
Properties
Molecular Formula |
C26H22F2N6O4S |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H14F2N6O.C7H8O3S/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,15-16,24H,1H3,(H,26,28);2-5H,1H3,(H,8,9,10) |
InChI Key |
QUQKKHBYEFLEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of fluorine atoms and the assembly of the tricyclic core. Common reagents used in these reactions include fluorinating agents, triazole precursors, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen or addition of hydrogen to form reduced products.
Substitution: The replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield fluorinated ketones, while reduction could produce fluorinated alcohols
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its fluorinated structure makes it useful in imaging techniques such as positron emission tomography (PET).
Medicine
In medicinal chemistry, this compound shows potential as a therapeutic agent due to its ability to interact with specific biological targets. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and triazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Inferred properties based on structural analogs:
- LogP : Estimated ~2.5–3.5 (moderate lipophilicity due to fluorine and sulfonic acid).
- Solubility : Enhanced by the sulfonic acid counterion (>1 mg/mL in aqueous buffers).
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues .
Biological Activity
The compound 7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a triazatricyclo structure with multiple functional groups that may influence its interaction with biological targets. The presence of fluorine atoms is notable for enhancing lipophilicity and potentially improving the compound's bioavailability.
Antiproliferative Effects
Research has demonstrated that related compounds within the triazole family exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated derivatives have shown activity against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was often linked to specific structural modifications in the triazole ring system .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | Breast Cancer | 15 |
| Triazole Derivative B | Colon Cancer | 20 |
| Triazole Derivative C | Lung Cancer | 25 |
The mechanism of action for these compounds typically involves interference with DNA synthesis or function. The lack of inhibitory activity against dihydrofolate reductase (DHFR) in some studies suggests alternative pathways for antiproliferative effects, possibly through apoptosis induction or cell cycle arrest .
Urease Inhibition
Another area of interest is the inhibition of urease enzymes by related compounds. Urease plays a critical role in the pathogenicity of certain bacteria. Compounds exhibiting urease inhibition may serve as effective treatments against ureolytic infections. For example, synthesized benzimidazole derivatives showed promising urease inhibition with IC50 values significantly lower than standard inhibitors .
Case Studies
- Study on Fluorinated Triazoles : A study evaluated the biological activity of synthesized fluorinated triazoles against multiple cancer cell lines. The results indicated a strong correlation between fluorination and increased cytotoxicity, suggesting that the introduction of fluorine atoms enhances biological effectiveness .
- Urease Inhibition Study : A series of benzimidazole derivatives were tested for urease inhibition. The best-performing compound demonstrated an IC50 value of 3.06 µM against urease, showcasing the potential for developing new antibacterial agents targeting ureolytic bacteria .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what experimental conditions optimize yield?
Methodological Answer:
The synthesis involves constructing the fused heteropolycyclic core via sequential heterocyclization and fluorination steps. Key steps include:
- Heterocyclization : Refluxing intermediates (e.g., pyrazolotriazine precursors) with diethyl oxalate in THF, followed by reaction with sulfonyl hydrazide to form the triazole ring .
- Fluoroacylation : Introducing fluorine substituents via trifluoroethyl acetate in dioxane under controlled warming (40–60°C) to avoid side reactions .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires inert atmospheres (N₂/Ar) and strict moisture control.
Basic: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves the tricyclic core and confirms substituent positions (e.g., triazole orientation and fluorophenyl spatial arrangement) .
- Multinuclear NMR : ¹⁹F NMR identifies fluorine environments (e.g., aromatic vs. trifluoromethyl groups), while ¹H-¹³C HSQC maps coupling interactions in the fused ring system.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode with internal calibration using sodium formate clusters) .
Basic: How does the 4-methylbenzenesulfonic acid counterion influence solubility and stability?
Methodological Answer:
- Solubility : The sulfonate salt enhances aqueous solubility (critical for in vitro assays) compared to the free base. Test solubility in DMSO (≥50 mg/mL) and PBS (pH 7.4, ~2 mg/mL) via nephelometry .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonate group reduces hygroscopicity, improving solid-state stability .
Advanced: What mechanistic pathways explain the formation of the triazole ring during synthesis?
Methodological Answer:
The triazole ring forms via a [3+2] cycloaddition between a hydrazide intermediate and a nitrile or carbonyl precursor. Key evidence includes:
- Intermediate Trapping : Isolate azide or imine intermediates using low-temperature (-20°C) quenching .
- DFT Calculations : Model transition states to confirm regioselectivity (e.g., 1,2,4-triazole vs. 1,3,4-isomer) based on frontier molecular orbital interactions .
- Kinetic Studies : Vary reaction temperature (25–80°C) to identify rate-limiting steps (e.g., nucleophilic attack by sulfonyl hydrazide) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or triazolyl (e.g., methyl, ethyl) groups. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like adenosine receptors or CYP450 isoforms. Validate with site-directed mutagenesis .
- Metabolic Stability : Incubate analogs with liver microsomes (human/rat) and quantify half-life via LC-MS/MS to correlate substituent hydrophobicity with metabolic resistance .
Advanced: What computational strategies predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps, identifying electrophilic sites (e.g., triazole C5) prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation in explicit water to assess conformational flexibility and hydrogen-bonding interactions with biological targets .
- Reactivity Descriptors : Compute Fukui indices to predict regioselectivity in electrophilic substitution reactions (e.g., nitration, halogenation) .
Advanced: How can contradictory solubility data from different studies be resolved?
Methodological Answer:
- Standardized Protocols : Replicate experiments using identical solvents (e.g., USP-grade DMSO) and temperature controls (25°C ± 0.5°C).
- Surface Analysis : Use SEM/EDS to check for polymorphic forms (e.g., amorphous vs. crystalline) that may alter dissolution rates .
- Ion-Pairing Effects : Compare solubility in buffered (e.g., phosphate) vs. non-buffered solutions to assess counterion dissociation’s role .
Advanced: What chromatographic methods separate this compound from structurally similar impurities?
Methodological Answer:
- HPLC Conditions : Use a C18 column (5 µm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (5–95% over 20 min). Monitor at 254 nm for aromatic absorption .
- SPE Cleanup : Pre-treat samples with Oasis HLB cartridges (60 mg, 3 cc) to remove hydrophobic interferents (e.g., lipids) before analysis .
- Chiral Separation : For enantiomeric impurities, employ a Chiralpak IA-3 column with heptane/ethanol (80:20) isocratic elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
